molecular formula C11H11N5O2 B1193030 (4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime

(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime

Cat. No. B1193030
M. Wt: 245.24
InChI Key: QHVIXMMITPHBSL-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LW106 is an inhibitor of IDO1 which suppresses tumor progression by limiting stroma-immune crosstalk and cancer stem cell enrichment in the tumor microenvironment.

Scientific Research Applications

Antibacterial and Antitumor Activity

  • Synthesis and Biological Activity : A study by Sangepu et al. (2016) discussed the synthesis of various oxadiazole derivatives, including those structurally related to (4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime, and their evaluation for antibacterial activity. This research indicates a potential application in antimicrobial treatments (Sangepu et al., 2016).

  • Antiproliferative Activity Against Cancer Cells : Guan et al. (2015) synthesized a series of oxadiazole derivatives and evaluated their antiproliferative activities against various human cancer cell lines. This study suggests the potential use of these compounds, including those structurally related to the target compound, in cancer research and therapy (Guan et al., 2015).

Crystal Structure and Interaction Studies

  • Crystal Structure Analysis : Tang and Fu (2018) synthesized a compound similar in structure to the target molecule and examined its crystal structure. They also explored its antitumor activity, indicating its potential in cancer research (Tang & Fu, 2018).

  • Role in Supramolecular Architectures : Sharma et al. (2019) conducted a study on oxadiazole derivatives, focusing on the role of non-covalent interactions in crystal packing. Such studies contribute to understanding the structural aspects of related compounds, including this compound (Sharma et al., 2019).

Synthesis and Chemical Characterization

  • Synthesis and Characterization Techniques : A research conducted by Shahana and Yardily (2020) focused on synthesizing and characterizing similar thiazolyl and thiophene-based compounds. Their methods provide insights into the synthesis and structural analysis applicable to compounds like this compound (Shahana & Yardily, 2020).

Therapeutic and Diagnostic Applications

  • Potential PET Agent for Parkinson's Disease : Wang et al. (2017) synthesized a compound structurally related to the target molecule for potential use as a PET imaging agent in Parkinson's disease. This application demonstrates the potential of such compounds in neurodegenerative disease research (Wang et al., 2017).

  • Pharmacological Applications : Epishina et al. (2022) synthesized a furoxan-based compound, similar in structure, and discussed its potential as a pharmaceutical scaffold. Such research underlines the therapeutic possibilities of related compounds (Epishina et al., 2022).

properties

Molecular Formula

C11H11N5O2

Molecular Weight

245.24

IUPAC Name

(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-(1,3-dihydroisoindol-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H11N5O2/c12-10-9(14-18-15-10)11(13-17)16-5-7-3-1-2-4-8(7)6-16/h1-4,17H,5-6H2,(H2,12,15)/b13-11-

InChI Key

QHVIXMMITPHBSL-ACCUITESSA-N

SMILES

C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LW-106;  LW 106;  LW106

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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